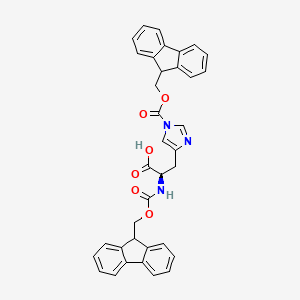

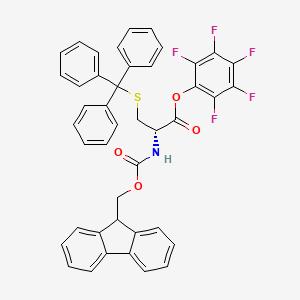

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalaine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

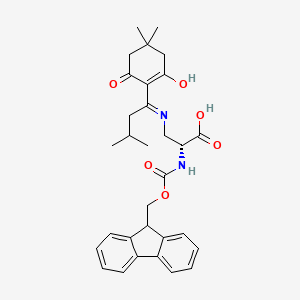

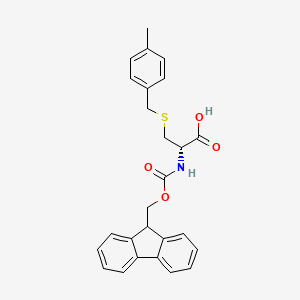

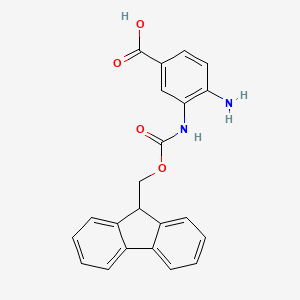

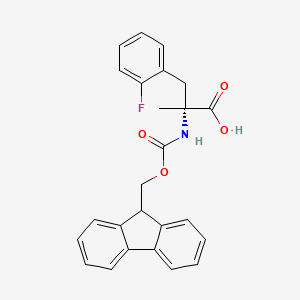

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalaine is a synthetic amino acid that is commonly used in laboratory experiments to study the biochemical and physiological effects of different compounds. This amino acid is a chiral molecule, meaning that it has two different forms that are mirror images of each other. It is also known as Fmoc-α-Me-2-F-Phe or Fmoc-α-Me-2-fluoro-Phe, and it is a derivative of phenylalanine. It is used in peptide synthesis, protein engineering, and drug discovery.

科学的研究の応用

Fmoc Removal and Peptide Synthesis

A mild method for the efficient removal of the Fmoc group in ionic liquid has been developed, highlighting its application in solution phase peptide synthesis. This method is efficient for the cleavage of various amines and amino acid methyl esters at room temperature, even in the case of N-Fmoc amino acids bearing acid-sensitive protecting groups, presenting a complementary method for Fmoc deprotection in modern organic synthesis (Gioia et al., 2017).

Derivatization and Chromatography

The use of Fmoc as a fluorogenic reagent for the derivatization of tertiary amphetamines prior to liquid chromatographic analysis underlines its significance in enhancing detection and quantification methodologies. This application showcases the versatility of Fmoc-derivatives in analytical chemistry, particularly in the quantification of compounds like N-methylephedrine (Herráez-Hernández & Campíns-Falcó, 2000).

Enantioseparation and Chiral Analysis

The enantioseparation of N-Fmoc alpha-amino acids on polysaccharide-derived chiral stationary phases emphasizes the role of Fmoc-protected amino acids in facilitating the chiral analysis of compounds. The study investigates the influence of acetonitrile composition and pH of the eluents on enantioseparation, providing insights into the optimization of chiral analysis protocols (Lee et al., 2008).

Supramolecular Chemistry and Biomaterials

A comprehensive study on the structural and supramolecular features of Fmoc amino acids highlights their growing interest in biomedical research for the development of novel hydrogelators, biomaterials, and therapeutics. This work presents a detailed analysis of noncovalent interactions and supramolecular synthons in the crystal structures of Fmoc amino acids, providing a foundational understanding for the design and development of new biomaterials (Bojarska et al., 2020).

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-8-2-7-13-22(16)26)27-24(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYGHKCAXQKZEQ-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalaine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。